1-Hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine 1-Hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as phosphatidylcholine(16:0/20:4) or 1-palmitoyl-2-arachidonyl-GPC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from CDP-choline and DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Finally, PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) and L-serine can be converted into choline and PS(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylserine synthase. In humans, PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:4 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl) respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 36:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an arachidonic acid and a hexadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 35418-58-7
VCID: VC0042706
InChI: InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3/b16-14-,21-20-,25-23-,30-28-/t42-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula: C44H80NO8P
Molecular Weight: 782.1 g/mol

1-Hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine

CAS No.: 35418-58-7

Reference Standards

VCID: VC0042706

Molecular Formula: C44H80NO8P

Molecular Weight: 782.1 g/mol

1-Hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine - 35418-58-7

CAS No. 35418-58-7
Product Name 1-Hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine
Molecular Formula C44H80NO8P
Molecular Weight 782.1 g/mol
IUPAC Name [(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3/b16-14-,21-20-,25-23-,30-28-/t42-/m1/s1
Standard InChIKey IIZPXYDJLKNOIY-JXPKJXOSSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C
SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Physical Description Solid
Description PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as phosphatidylcholine(16:0/20:4) or 1-palmitoyl-2-arachidonyl-GPC, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from CDP-choline and DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Finally, PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) and L-serine can be converted into choline and PS(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylserine synthase. In humans, PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:4 in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl) respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 36:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an arachidonic acid and a hexadecanoic acid.
Synonyms (7R,13Z,16Z,19Z,22Z)-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxohexadecyl)oxy]_x000B_methyl]-3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium 4-Oxide Inner Salt; (1-Palmitoyl-2-arachidonoyl)-3-lecithin; 1-Palmitoyl-2-arachidononyllecithin; 1-Pal
PubChem Compound 24779073
Last Modified Dec 23 2021
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